Cas no 105593-21-3 (Gibberellin A72)

Gibberellin A72 化学的及び物理的性質
名前と識別子
-
- Gibbane-1,10-dicarboxylicacid, 2,4a,7,9-tetrahydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1a,2b,4aa,4bb,9b,10b)- (9CI)
- Gibberellin A72
- ent-3α,10β,13,15α-tetrahydroxy-20-norgibberell-16-ene-7,19-dioic acid 19,10-lactone
- 4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene,gibbane-1,10-dicarboxylic acid deriv.
- GA72
- (1alpha,2beta,4aalpha,4bbeta,9beta,10beta)-2,4a,7,9-Tetrahydroxy-1-methyl-8-methylenegibbane-1,10-dicarboxylic acid 1,4a-lactone
- 2β,4aα,7,9β-Tetrahydroxy-1-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone
- SISDKGXXRJQNSE-CSCIYRSQSA-N
- Gibbane-1,10-dicarboxylic acid, 2,4a,7,9-tetrahydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,9β,10β)- (9CI)
- CHEBI:142023
- Gibbane-1,10-dicarboxylic acid, 2,4a,7,9-tetrahydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1alpha,2beta,4aalpha,4bbeta,9beta,10beta)-
- DTXSID501106880
- (1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
- ent-3alpha,10beta,13,15alpha-tetrahydroxy-20-norgibberell-16-ene-7,19-dioic acid 19,10-lactone
- 2beta,7alpha,9beta-trihydroxy-1beta-methyl-8-methylidene-13-oxo-4a,1alpha-epoxymethano-4aalpha,4bbeta-gibbane-10beta-carboxylic acid
- (1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
- (1R,2R,5S,7S,8R,9S,10R,11S,12S)-5,7,12-Trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
-
- インチ: 1S/C19H24O7/c1-8-13(21)18-7-17(8,25)5-3-9(18)19-6-4-10(20)16(2,15(24)26-19)12(19)11(18)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11-,12-,13-,16-,17+,18-,19-/m1/s1
- InChIKey: SISDKGXXRJQNSE-VKRREQRESA-N
- ほほえんだ: O1C([C@]2(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])([H])[C@]31[C@]2([H])[C@]([H])(C(=O)O[H])[C@]12[C@@]([H])(C(=C([H])[H])[C@](C([H])([H])C([H])([H])[C@]13[H])(C2([H])[H])O[H])O[H])O[H])=O
計算された属性
- せいみつぶんしりょう: 364.15220310g/mol
- どういたいしつりょう: 364.15220310g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 1
- 複雑さ: 763
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 124Ų
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.54±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 674.8±55.0 °C at 760 mmHg
- フラッシュポイント: 246.7±25.0 °C
- ようかいど: 微溶性(22 g/l)(25ºC)、
- PSA: 124.29000
- LogP: 0.22190
- じょうきあつ: 0.0±4.7 mmHg at 25°C
Gibberellin A72 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Gibberellin A72 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | G377505-5mg |
Gibberellin A72 |
105593-21-3 | 5mg |
$ 2411.00 | 2023-09-07 | ||
TRC | G377505-0.5mg |
Gibberellin A72 |
105593-21-3 | 0.5mg |
$ 240.00 | 2023-02-02 | ||
TRC | G377505-.5mg |
Gibberellin A72 |
105593-21-3 | 5mg |
$276.00 | 2023-05-18 |
Gibberellin A72 関連文献
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1. Book reviews
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
Gibberellin A72に関する追加情報
Gibberellin A72: A Comprehensive Overview
Gibberellins are a class of diterpenoid phytohormones that play a crucial role in regulating plant growth and development. Among the various gibberellins identified, Gibberellin A72 (GA72), with its CAS number 105593-21-3, has garnered significant attention due to its unique structural features and biological functions. This article delves into the latest research findings on GA72, exploring its biosynthesis, physiological roles, and potential applications in agriculture and biotechnology.
The discovery of gibberellins dates back to the early 20th century when Japanese scientists identified these compounds as the causative agents of "bakanae" disease in rice plants. Since then, over 130 gibberellins have been isolated from various plant species. GA72, first identified in the 1990s, is a naturally occurring gibberellin with a distinctive chemical structure. Its CAS number, 105593-21-3, is a unique identifier used in chemical databases to distinguish it from other gibberellins. GA72 is particularly notable for its ability to regulate plant growth under stress conditions, making it a subject of interest for researchers and agriculturalists alike.
Recent studies have shed light on the biosynthetic pathway of GA72. Unlike other gibberellins, GA72 undergoes a unique modification involving the addition of a methyl group at the C-19 position. This modification not only alters its biological activity but also influences its stability in planta. Researchers have identified key enzymes responsible for this modification, including Gibberellin 3β-hydroxylase (GA3βH) and Gibberellin 20-oxidase (GA20ox). These enzymes play a pivotal role in converting precursor gibberellins into active forms like GA72, highlighting the complexity of gibberellin metabolism.
The physiological functions of GA72 are diverse and multifaceted. In plants, GA72 has been shown to promote cell elongation, seed germination, and flowering. Unlike other gibberellins that primarily function during vegetative growth, GA72 exhibits enhanced activity during reproductive stages. For instance, studies conducted on rice plants reveal that exogenous application of GA72 significantly increases grain yield by enhancing panicle development and seed filling. This finding underscores the potential of GA72 as a bio-regulator in crop improvement programs.
In addition to its role in plant physiology, GA72 has gained traction in biotechnological applications. Researchers are exploring its use as a growth enhancer in hydroponic systems and tissue culture techniques. Unlike traditional chemical growth regulators that may have adverse environmental impacts, GA72 offers an eco-friendly alternative due to its natural origin and biodegradability. Furthermore, advancements in metabolic engineering have enabled the production of recombinant GA72 in genetically modified organisms, paving the way for large-scale commercialization.
The latest research on GA72 also highlights its potential in mitigating abiotic stress conditions such as drought and salinity. Studies demonstrate thatGA72 enhances stress tolerance by modulating antioxidant systems and ion homeostasis in plants. This attribute makes it an invaluable tool for improving crop resilience under changing climatic conditions.
In conclusion,Gibberellin A72 (CAS No: 105593-21-3) is an intriguing phytohormone with immense potential in agriculture and biotechnology. Its unique biosynthesis pathway, diverse physiological roles, and eco-friendly nature make it a subject of intense research interest. As scientists continue to unravel the mysteries surrounding GA72's molecular mechanisms, its applications are expected to expand further, contributing significantly to sustainable agricultural practices.
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